molecular formula C10H6N4O6 B493594 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide CAS No. 51595-55-2

4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide

Cat. No. B493594
CAS RN: 51595-55-2
M. Wt: 278.18g/mol
InChI Key: QVRTYCMSRZUOJO-UHFFFAOYSA-N
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Description

“4,4’-Dinitro-[2,2’-bipyridine] 1,1’-dioxide” is a unique chemical compound. It has the empirical formula C10H6N4O4 and a molecular weight of 246.18 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

A superior synthetic route to 4,4′-diamino-2,2′-bipyridine has been developed . This procedure compares favorably with existing methods, producing 4 times the yield previously reported . In addition, mild reaction conditions are utilized, allowing a considerably more efficient production, and subsequent purification, of the diamino complex .


Molecular Structure Analysis

The molecular structure of “4,4’-Dinitro-[2,2’-bipyridine] 1,1’-dioxide” can be represented by the SMILES string [O-] [N+] (=O)c1ccnc (c1)-c2cc (ccn2) [N+] ( [O-])=O .


Chemical Reactions Analysis

A series of 4,4’-disubstituted-[2,2’]-bipyridines, featuring electron withdrawing/donating functional groups such as amino, chloro, nitro, ethoxycarbonyl, carboxy, methyl, methoxy and hydroxymethyl, have been synthesized and employed in the copolymerization of carbon monoxide(CO)and styrene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4’-Dinitro-[2,2’-bipyridine] 1,1’-dioxide” include its empirical formula (C10H6N4O4), molecular weight (246.18), and its SMILES string . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Synthesis and Application in Time-Resolved Fluorescence Immunoassay : Fu Qiang (2007) detailed the synthesis of 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N'-dioxide, emphasizing its application in bifunctional chelates for time-resolved fluorescence immunoassays. The synthesis involved diazotization, bromination, Ullmann's couple, oxidation, and nitration, proving the reliability of the product and the synthetic method (Fu Qiang, 2007).

  • Preparation of Key Precursors for Bipyridine Derivatives : Donnici et al. (1998) described methods for preparing key precursors for various 2,2'-bipyridine derivatives, including 4,4'-dinitro-2,2'-bipyridine-N,N-dioxide. These methods are crucial for synthesizing novel ligands such as 4,4'-dihydroxamic-2,2'-bipyridine, used in numerous applications (Donnici et al., 1998).

  • Intermediate for Bi-Functional Chelate Synthesis : 李云辉 et al. (2010) discussed the preparation of 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)amino methyl)-2,2'-bipyridine from 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N-dioxide. This product serves as an important intermediate for synthesizing a bi-functional chelate, potentially applicable in solid-phase time-resolved fluoroimmunoassays (李云辉 et al., 2010).

  • Study of Interactions in Crystal Structures : O'Leary and Wallis (2007) conducted a study on the crystal structures of 3,3'-dinitro-2,2'-bipyridine N-oxides and N,N'-dioxides, including 4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide, to understand the O⋯N and O⋯C through space interactions. This research provides valuable insights into the structural characteristics of these compounds (O'Leary & Wallis, 2007).

  • Catalytic Activity in Carbon Dioxide Reduction : Smieja and Kubiak (2010) explored the catalytic activity of Re(bipy-tBu)(CO)3Cl for the reduction of carbon dioxide to carbon monoxide, employing derivatives like 4,4'-dinitro-2,2'-bipyridine-N,N-dioxide. This study contributes to understanding the role of such compounds in catalysis and carbon dioxide reduction processes (Smieja & Kubiak, 2010).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-nitro-2-(4-nitro-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O6/c15-11-3-1-7(13(17)18)5-9(11)10-6-8(14(19)20)2-4-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRTYCMSRZUOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C2C=C(C=C[N+]2=O)[N+](=O)[O-])C=C1[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427773
Record name 4,4'-dinitro-2,2'-bipyridine-1,1'-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinitro-[2,2'-bipyridine] 1,1'-dioxide

CAS RN

51595-55-2
Record name 4,4'-dinitro-2,2'-bipyridine-1,1'-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
32
Citations
PG Aubel, SS Khokhar, WL Driessen, G Challa… - Journal of Molecular …, 2001 - Elsevier
The ligands bipyridine (bpy), 4,4′-dimethoxy-2,2′-bipyridyl (dMeObpy), 4,4′-dimethyl-2,2′-bipyridyl (dMebpy), 4,4′-dichloro-2,2′-bipyridyl (dClbpy) and 4,4′-dinitro-2,2′-…
Number of citations: 20 www.sciencedirect.com
G Maerker, FH Case - Journal of the American Chemical Society, 1958 - ACS Publications
The ability of 1, 10-phenanthroline (I) and 2, 2'-bipyridine (II) to form highly colored complexes with iron (II) and other metallic ions has long been recognized and has been applied …
Number of citations: 287 pubs.acs.org
JA Connor, C Overton - Journal of Organometallic Chemistry, 1983 - Elsevier
The preparation of cis-[M(CO) 4 (biL)] (M = Cr, Mo, W; biL is 4,4′X 2 -2,2′-Bipyridine; X = NMe 2 , NH 2 , OMe, CMe 3 , Me, H, Ph, CHCHPh, Cl, CO 2 H, CO 2 Me, NO 2 ) is reported. …
Number of citations: 34 www.sciencedirect.com
X Sun, Y Yang, F Lu - Macromolecular Chemistry and Physics, 1997 - Wiley Online Library
A series of polyimides containing 2,2′‐bipyridine, 7, were synthesized by reaction of 4,4′‐diamino‐2,2′‐bipyridine (4) with various aromatic dianhydrides, followed by imidization …
Number of citations: 12 onlinelibrary.wiley.com
R Liu, Y Xu, JR Wang, ZT Du - Molbank, 2009 - mdpi.com
4,4’-Bis(4-octylphenoxy)-2,2’-bipyridine which can be used in complexes of ruthenium was synthesized. This ligand bears a long chain for the purpose of increasing the solubility of the …
Number of citations: 4 www.mdpi.com
H Arzoumanian, R Bakhtchadjian, G Agrifoglio… - Transition metal …, 2006 - Springer
Ten new 4,4′-bipyridyl molybdenum(VI) dioxo and dioxo-μ-oxo complexes have been synthesized and fully characterized. The substituents on the bipyridyl moiety are: t-butyl, benzyl, …
Number of citations: 34 link.springer.com
O Maury, JP Guégan, T Renouard, A Hilton… - New Journal of …, 2001 - pubs.rsc.org
A series of 4,4′-disubstituted[2,2′]-bipyridines, featuring π-conjugated substituents such as donor-(acceptor-) substituted styryl, thienylvinyl, phenylimino and phenylazo groups, have …
Number of citations: 109 pubs.rsc.org
A Basu, MA Weiner, TC Strekas, HD Gafney - Inorganic Chemistry, 1982 - ACS Publications
The mono-and disubstitutednitro and triethylphosphonium derivatives of 2, 2'-bipyridine have been synthesized to probe by flash photolysis techniques possible chemical or radical …
Number of citations: 35 pubs.acs.org
T Hirose, S Shigaki, M Hirose, A Fushimi - Journal of Fluorine Chemistry, 2010 - Elsevier
Eight types of new CO 2 -soluble or CO 2 -philic ruthenium(II) and cobalt(II) polypyridine complexes, namely, [M(F84OPh) 3 ](BArF) 2 , [M(F44OPh) 3 ](BArF) 2 , [M(F62Ph) 3 ](BArF) 2 , …
Number of citations: 6 www.sciencedirect.com
P Osuský, M Smolíček, J Nociarová… - The Journal of …, 2022 - ACS Publications
One-pot reductive N,N-dimethylation of suitable nitro- and amino-substituted (hetero)arenes can be achieved using a DMSO/HCOOH/Et 3 N system acting as a low-cost but efficient …
Number of citations: 5 pubs.acs.org

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